molecular formula C25H23ClN4O2S B2413466 N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242860-43-0

N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Katalognummer: B2413466
CAS-Nummer: 1242860-43-0
Molekulargewicht: 479
InChI-Schlüssel: UDUPPVVNVWBTBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H23ClN4O2S and its molecular weight is 479. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O2S/c26-19-10-4-6-16(12-19)13-27-23(31)18-9-5-11-30(14-18)25-28-21-20(17-7-2-1-3-8-17)15-33-22(21)24(32)29-25/h1-4,6-8,10,12,15,18H,5,9,11,13-14H2,(H,27,31)(H,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUPPVVNVWBTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has attracted attention in pharmacological research due to its potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.

Molecular Formula: C21H22ClN3O2S
Molecular Weight: 431.93 g/mol
IUPAC Name: N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound exhibits the following mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it interacts with nicotinate-nucleotide adenylyltransferase (NaMNAT), which is crucial for nucleotide metabolism in bacteria and could be leveraged for antibacterial applications .
  • Receptor Binding: It also binds to certain receptors that may modulate cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide:

Biological Activity Target IC50 Value Assay Type Reference
Inhibition of NaMNATBacillus anthracis2000 nMHPLC Enzyme Assay
CytotoxicityVarious cancer cell linesVariesMTT Assay
Antimicrobial ActivityStaphylococcus aureus1500 nMDisk Diffusion Method

Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Properties: A study conducted by the Burnham Institute demonstrated that the compound effectively inhibited NaMNAT in Bacillus anthracis, suggesting potential as a novel antibacterial agent against resistant strains .
  • Cytotoxic Effects: Research on various cancer cell lines indicated that the compound exhibits significant cytotoxicity, with IC50 values suggesting effectiveness at low concentrations. This property makes it a candidate for further development in cancer therapeutics .
  • Mechanistic Insights: Further investigations into the mechanism revealed that the compound's structural features facilitate binding to enzyme active sites, leading to competitive inhibition and altered metabolic flux in target cells.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity
    • Research has indicated that compounds similar to N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. The thieno[3,2-d]pyrimidine moiety has been associated with the inhibition of cancer cell proliferation and induction of apoptosis.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)10
    HeLa (Cervical)5
    A549 (Lung)8
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
    Staphylococcus aureus32
    Escherichia coli64
  • Anti-inflammatory Effects
    • Preliminary studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pathways involved in inflammation, such as the NF-kB signaling pathway. This could make it useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • In Vitro Studies
    • A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This was determined using flow cytometry and western blot analysis to assess apoptotic markers.
  • In Vivo Studies
    • Animal models treated with this compound exhibited reduced tumor growth compared to controls. Histopathological examinations revealed decreased cellular proliferation markers in treated groups.

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound to improve yield and purity?

The synthesis typically involves multi-step reactions, including condensation of thieno[3,2-d]pyrimidinone intermediates with piperidine derivatives. Key steps include:

  • Amide Coupling : Use of coupling agents like EDC·HCl and HOBt·H₂O for activating carboxyl groups (e.g., piperidine-3-carboxamide formation) .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate intermediates. Recrystallization in ethanol or dichloromethane improves final purity .
  • Reaction Monitoring : TLC and HPLC (≥98% purity thresholds) ensure reaction progression and product quality .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires:

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts to literature data for analogous thienopyrimidine derivatives (e.g., δ 7.24–7.12 ppm for aromatic protons, δ 4.87 ppm for benzyl groups) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
  • Mass Spectrometry : Confirm molecular weight (e.g., observed [M+H]⁺ values within ±0.5 Da of theoretical calculations) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Polar aprotic solvents : DMSO or DMF for stock solutions due to high solubility of carboxamide derivatives.
  • Aqueous buffers : Use ≤5% DMSO in PBS (pH 7.4) for biological assays, ensuring no precipitation over 24 hours .
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound with biological targets?

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with kinase domains (e.g., pyrimidine-based inhibitors targeting ATP-binding pockets). Validate with experimental IC₅₀ values .
  • MD Simulations : Analyze conformational stability over 100 ns trajectories in GROMACS, focusing on piperidine-carboxamide flexibility .
  • QSAR Models : Correlate substituent effects (e.g., 3-chlorobenzyl vs. 4-fluorobenzyl) with bioactivity using Hammett constants .

Q. How should researchers address contradictory bioactivity data in different assay systems?

  • Assay Optimization : Control variables like cell line (HEK293 vs. CHO), ATP concentration (1–10 µM), and incubation time (1–24 hours) .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
  • Metabolite Analysis : Use LC-MS to detect in situ degradation products that may interfere with activity .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers in piperidine rings) by acquiring spectra at 25°C and 50°C .
  • 2D Experiments : Perform HSQC and HMBC to assign ambiguous ¹³C signals (e.g., carbonyl carbons at δ 170–180 ppm) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-substituted benzyl groups) to simplify splitting patterns .

Methodological Notes

  • Contradictory Data : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Scale-Up Challenges : Optimize microwave-assisted synthesis (100–150°C, 30 min) to reduce reaction times .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.